5-chloro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
5-chloro-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO3S2/c1-11-3-6-13(17)9-16(11)23(20,21)18-10-15(19)12-4-7-14(22-2)8-5-12/h3-9,15,18-19H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZCNWOSSTWZEKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC(C2=CC=C(C=C2)SC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-methylbenzenesulfonamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the benzenesulfonamide core: This step involves the reaction of 2-methylbenzenesulfonyl chloride with an appropriate amine to form the benzenesulfonamide core.
Introduction of the chloro group: The chloro group is introduced via chlorination reactions, often using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the hydroxy and methylthio groups: These groups are introduced through nucleophilic substitution reactions, where the appropriate nucleophiles (e.g., hydroxide ions and methylthiolate ions) react with the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Hydroxide ions, methylthiolate ions, amines, thiols.
Major Products Formed
Oxidation products: Carbonyl derivatives.
Reduction products: Amines.
Substitution products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Overview
The compound exhibits significant antimicrobial properties, making it a candidate for developing new therapeutic agents against bacterial infections. Its derivatives have been tested against various strains of bacteria, including resistant strains.
Case Study: Antimicrobial Efficacy
A study demonstrated the effectiveness of derivatives of this compound against Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MIC) for some derivatives were found to be as low as 1-4 µg/mL against certain strains, indicating strong antibacterial activity .
| Compound | Target Strain | MIC (µg/mL) | Activity |
|---|---|---|---|
| Derivative A | MRSA | 1-4 | Strong |
| Derivative B | Enterococcus sp. | 1-32 | Moderate |
Anticancer Potential
Overview
The compound also shows promise in anticancer research, particularly in its ability to inhibit the proliferation of cancer cells. Its mechanism involves inducing apoptosis and autophagy in cancerous cells.
Case Study: Anticancer Activity
In vitro studies have revealed that the compound can significantly inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and cervical cancer (HeLa) cells. For instance, one derivative exhibited an IC50 value of 0.17 µg/mL against MCF-7 cells, highlighting its potential as an effective anticancer agent .
| Cell Line | IC50 (µg/mL) | Effectiveness |
|---|---|---|
| MCF-7 | 0.17 | High |
| HeLa | >125 | Low |
Antioxidant Properties
Overview
The antioxidant activity of the compound has been evaluated through various assays, which suggest that it can scavenge free radicals effectively.
Case Study: DPPH and ABTS Assays
In studies utilizing DPPH and ABTS assays, the compound demonstrated significant radical scavenging activity with IC50 values indicating its potential use in preventing oxidative stress-related diseases .
| Assay Type | IC50 (µg/mL) | Activity Level |
|---|---|---|
| DPPH | 310.50 | Moderate |
| ABTS | 597.53 | Moderate |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy and reducing toxicity. Various modifications to the molecular structure have been investigated to enhance its biological activity.
Findings from SAR Studies
Research indicates that substituents on the aromatic rings significantly influence both antimicrobial and anticancer activities. For example, the presence of chlorine and methylthio groups has been associated with improved potency against specific bacterial strains and cancer cell lines .
Mechanism of Action
The mechanism of action of 5-chloro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Sulfonamide Derivatives with Aryl Substituents
describes five 4-benzylthio-2-chloro-N-(aryl)-benzamide derivatives (Compounds 51–55) synthesized via 33-hour reactions in ethanol. Key comparisons include:
| Compound | Substituent on Triazin-3-yl Group | Melting Point (°C) |
|---|---|---|
| 51 | 3-Fluorophenyl | 266–268 |
| 52 | 4-Trifluoromethylphenyl | 277–279 |
| 53 | 4-Methoxyphenyl | 255–258 |
| 54 | 3-Methoxyphenyl | 237–239 |
| 55 | 3,4-Dimethoxyphenyl | Not reported |
- Structural Differences : The target compound lacks the triazine and benzamide moieties but shares the sulfonamide core.
- Impact of Substituents : Electron-withdrawing groups (e.g., -CF₃ in 52) increase thermal stability (higher melting points), while methoxy groups (e.g., 53, 54) reduce melting points due to steric hindrance .
Heterocyclic Sulfonamide Derivatives
highlights compounds with imidazole (11–14) and thiadiazole (e.g., ) rings. For example:
- Compound 11 : Features a 6-chlorobenzo[1,3]dioxol-5-ylmethylthio group and a thioxoimidazole ring. Melting point: 177–180°C.
- Compound 13 : Contains a naphthalen-1-ylmethylthio group. Synthesized in dioxane over 4 hours, shorter than analogs in .
- Key Differences: The target compound lacks heterocyclic systems but shares the methylthio group.
Comparison with Sulfonamide-Based Therapeutics
Glibenclamide (Glyburide)
Glibenclamide () is a sulfonylurea antidiabetic drug with the structure 5-chloro-N-(2-((4-((cyclohexylamino)carbonyl)amino)sulphonyl)phenyl)ethyl)-2-methoxybenzamide. Key comparisons:
- Structural Similarities : Both compounds have a 5-chloro-substituted aromatic ring and sulfonamide group.
- Functional Differences : Glibenclamide includes a cyclohexylurea group for ATP-sensitive potassium channel binding, while the target compound’s hydroxy and methylthio groups may favor different targets (e.g., kinases or GPCRs) .
N-(5-Chloro-2-Methylphenyl)Benzenesulfonamide ()
This simpler analog lacks the hydroxyethyl and methylthio groups. The absence of a 4-(methylthio)phenyl group may limit lipophilicity, impacting bioavailability .
Solubility and Lipophilicity
- The target compound’s hydroxyl group improves aqueous solubility compared to analogs like 52 () or glibenclamide.
Biological Activity
5-chloro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-methylbenzenesulfonamide is a sulfonamide compound known for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Chlorine atom at the 5-position of the benzene ring.
- Hydroxy and methylthio groups contributing to its biological activity.
- Sulfonamide moiety , which is common in many antimicrobial agents.
Antimicrobial Activity
Research indicates that sulfonamides exhibit significant antimicrobial properties. The compound's efficacy against various bacterial strains has been documented, with studies showing:
- Minimum Inhibitory Concentration (MIC) values indicating effectiveness against Gram-positive and Gram-negative bacteria. For example, it demonstrated an MIC of 50 µM against E. coli and 75 µM against S. agalactiae .
Anti-inflammatory Effects
The compound has shown potential anti-inflammatory effects. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, which are crucial in mediating inflammation. This property could make it a candidate for treating inflammatory diseases.
The exact mechanisms of action for 5-chloro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-methylbenzenesulfonamide are still being elucidated. However, it is hypothesized that:
- The sulfonamide group may interfere with bacterial folic acid synthesis, similar to other sulfa drugs.
- The presence of the hydroxy and methylthio groups may enhance its interaction with biological targets.
Case Studies
- Nephrotoxicity Mitigation in Cisplatin Treatment : A study investigated the protective effects of similar sulfonamide compounds against cisplatin-induced nephrotoxicity. Results indicated that co-administration improved renal function markers without compromising the antitumor activity of cisplatin .
- Inhibition of Type III Secretion System (T3SS) : Another study assessed the compound's ability to inhibit T3SS in pathogenic bacteria, which is essential for their virulence. The compound displayed concentration-dependent inhibition, suggesting a potential role in developing new antibacterial therapies .
Research Findings Summary Table
Q & A
Q. What strategies enable functionalization of the methylthio group for SAR exploration?
- Methodological Answer :
- Oxidation : Convert -SMe to -SO2Me using H2O2/AcOH to study sulfone derivatives .
- Alkylation : React with alkyl halides to form thioether analogs.
- Comparative Activity Table :
| Derivative | Enzyme IC50 (nM) |
|---|---|
| -SMe | 12.5 |
| -SO2Me | 3.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
